Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate

EGFR Inhibition Anticancer Kinase Assay

Researchers requiring selective carboxylesterase inhibitors for drug metabolism studies face challenges with compound specificity and known inhibitory profiles. This thiazolidinone-benzoate hybrid provides validated, quantitative data for assay design. - Defined inhibitory activity: IC50 = 22.4 µM (CE1), 5.61 µM (CE2) for human carboxylesterases - Characterized physicochemical properties: LogP 3.25 for QSAR modeling and permeability studies - Structural reference for EGFR inhibitor SAR exploration in anticancer research - Immediate availability with documented specification sheets

Molecular Formula C18H17NO3S
Molecular Weight 327.4
CAS No. 326879-87-2
Cat. No. B2869342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate
CAS326879-87-2
Molecular FormulaC18H17NO3S
Molecular Weight327.4
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CC=C3
InChIInChI=1S/C18H17NO3S/c1-22-18(21)15-9-7-14(8-10-15)17-19(16(20)12-23-17)11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3
InChIKeyLCGQEERJQFLNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate: Compound Overview


Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate (CAS 326879-87-2) is a synthetically accessible thiazolidinone-benzoate hybrid scaffold [1]. This compound class is characterized by a core 4-thiazolidinone ring, a structural motif associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects [2]. Specifically, the incorporation of a benzoate moiety and a benzyl substituent at the N3 position defines its unique chemical identity, differentiating it from simpler thiazolidinediones and other 4-thiazolidinone derivatives .

EGFR pathway inhibition context (analog-derived)
CES isoform selectivity assay context
Lipophilicity-dependent cellular uptake studies

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate: Why Specificity Matters


The selection of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate over other thiazolidinone derivatives is critical due to its specific substitution pattern, which dictates its unique pharmacological and physicochemical profile [1]. While many 4-thiazolidinones exhibit broad biological activity, this compound's specific combination of a methyl benzoate group and an N3-benzyl substituent on the thiazolidinone core directs its interaction with distinct biological targets and modulates its properties, such as lipophilicity . As detailed in the evidence below, substituting this compound with a close analog lacking this exact substitution pattern can lead to significant alterations in target affinity, cellular potency, or metabolic stability, thereby compromising the reproducibility and validity of research findings [2].

EGFR activity profile may differ from other thiazolidinones
CES isoform selectivity may shift with substitution pattern
Lipophilicity range diverges without benzyl/benzoate groups

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate: Comparative Data


EGFR Inhibition Comparison

While specific data for Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate is not directly available, its structural analogs within the same thiazolidinone-benzoate class demonstrate potent and differentiated EGFR inhibitory activity. This class-level inference is critical for understanding its potential. Compounds 5c and 5h, which share the core thiazolidinone-benzoate scaffold, exhibit potent EGFR inhibition with IC50 values of 0.2 ± 0.009 µM and 0.098 ± 0.004 µM, respectively [1]. In contrast, other analogs within the same study (e.g., 5a, 5b) showed significantly reduced or no activity, highlighting the impact of specific substituents on the core scaffold [1].

EGFR inhibition
Class-level inference
Analog 5c: IC50 0.2 µM Analog 5h: IC50 0.098 µM
Supports EGFR pathway-response interpretation
Data from structural analogs; direct values not reported
EGFR Inhibition Anticancer Kinase Assay

Carboxylesterase (CES) Selectivity

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate exhibits a notable selectivity profile against human carboxylesterases (CES), key enzymes in drug metabolism [1]. It demonstrates an IC50 of 22.4 µM (2.24E+4 nM) against CE1, indicating moderate inhibition, while its activity against CE2 is more potent with an IC50 of 5.61 µM (5.61E+3 nM) [1]. This represents a approximately 4-fold selectivity for CE2 over CE1. The differential inhibition of CES isoforms is important as it can influence the metabolic fate and potential drug-drug interactions of compounds that are CES substrates [2].

CES selectivity
Head-to-head
CE1: 22.4 µM CE2: 5.61 µM
Supports CES isoform selectivity review
4-fold CE2 preference; in vitro microsomal assay
Carboxylesterase Metabolic Stability Drug Metabolism

LogP-Based Differentiation

The lipophilicity of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate, quantified by a calculated LogP of 3.25, is a key differentiator from other thiazolidinone derivatives . This value is higher than that of many simpler, unsubstituted thiazolidinones or those with polar functional groups, which typically have LogP values below 2.0 [1]. The increased lipophilicity conferred by the benzyl and benzoate moieties is a critical parameter that influences membrane permeability, cellular uptake, and overall bioavailability [2]. For instance, in a study of related 4-thiazolidinone derivatives, compounds with higher LogP values (e.g., 3.0-3.5) exhibited improved cellular activity, correlating with enhanced passive diffusion [2].

Lipophilicity
Class-level inference
LogP 3.25
Supports lipophilicity-dependent activity interpretation
Calculated; higher than unsubstituted analogs
Lipophilicity LogP ADME Properties

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate: Research Applications


EGFR Inhibitor Probe

Given its structural relation to potent EGFR inhibitors within the thiazolidinone-benzoate class, Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate is a suitable candidate for use as a chemical probe or starting point for medicinal chemistry optimization in anticancer research [1]. Its specific substitution pattern can be leveraged to explore structure-activity relationships (SAR) around the EGFR active site. Researchers can use this compound as a reference to benchmark new synthetic derivatives and to validate computational models of EGFR inhibition [1].

CES Inhibition & Metabolism Studies

This compound's defined IC50 values for human carboxylesterases CE1 (22.4 µM) and CE2 (5.61 µM) make it a valuable tool for in vitro drug metabolism studies [1]. It can be used as a selective inhibitor to differentiate the roles of CE1 and CE2 in the hydrolysis of prodrugs or other xenobiotics in human liver microsome or hepatocyte assays. This application is particularly relevant for researchers evaluating the metabolic stability and potential drug-drug interaction liability of new chemical entities that are CES substrates [2].

QSAR Model Development

With a precisely defined and moderately high LogP of 3.25, this compound serves as a useful data point for developing and validating Quantitative Structure-Activity Relationship (QSAR) models that correlate lipophilicity with biological activity, membrane permeability, or toxicity [1]. It is also suitable for experimental studies investigating how lipophilicity affects cellular uptake, subcellular distribution, or protein binding of thiazolidinone derivatives [2].

Application
Selection Property
Validation Focus
EGFR pathway-response studies
Kinase selectivity context (analog-derived)
EGFR inhibition assay interpretation
CES isoform metabolism research
CES isoform selectivity profile
CES inhibition assay validation
QSAR model development
Lipophilicity reference parameter
Lipophilicity-activity relationship analysis

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